molecular formula C20H19N3S B11448533 N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11448533
M. Wt: 333.5 g/mol
InChI Key: ABRJRLFKSYOWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by cyclization and further functionalization . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound may also modulate signaling pathways related to inflammation and hypertension.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a dimethylphenyl group and a thiophenyl group makes it particularly interesting for further research and development.

Properties

Molecular Formula

C20H19N3S

Molecular Weight

333.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H19N3S/c1-13-9-10-23-17(12-13)21-19(16-8-5-11-24-16)20(23)22-18-14(2)6-4-7-15(18)3/h4-12,22H,1-3H3

InChI Key

ABRJRLFKSYOWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=C(C=CC=C3C)C)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.